molecular formula C12H8FNO2 B3183838 2-Fluoro-5-nitro-biphenyl CAS No. 103977-87-3

2-Fluoro-5-nitro-biphenyl

Cat. No.: B3183838
CAS No.: 103977-87-3
M. Wt: 217.2 g/mol
InChI Key: BLGDHUAUKNHHIV-UHFFFAOYSA-N
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Description

2-Fluoro-5-nitro-biphenyl is a biphenyl derivative consisting of two benzene rings linked at the 1,1’ position, with a fluorine atom at the 2-position and a nitro group at the 5-position. Biphenyl derivatives are significant in organic chemistry due to their structural versatility and wide range of applications in medicinal chemistry, agriculture, and materials science .

Chemical Reactions Analysis

2-Fluoro-5-nitro-biphenyl undergoes several types of chemical reactions, including:

Comparison with Similar Compounds

2-Fluoro-5-nitro-biphenyl can be compared with other biphenyl derivatives such as:

These compounds share similar structural features but differ in their functional groups, leading to variations in their chemical reactivity and applications.

Properties

IUPAC Name

1-fluoro-4-nitro-2-phenylbenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8FNO2/c13-12-7-6-10(14(15)16)8-11(12)9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLGDHUAUKNHHIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

2-Fluoro-5-nitroaniline (30 g) was added portionwise over 45 minutes to a refluxing solution of 60 ml isoamyl nitrite in 225 ml benzene. After heating for a further 30 minutes at reflux, the mixture was cooled and the solvent removed by evaporation in vacuo. The residue was triturated many times with hot petroleum ether and the combined extracts were evaporated to give the product as a red oil (19.9 g, yield 49%). This material was used without further purification. NMR (CDCl3, 60MHz): 8.0-8.4 (m, 3H), 7.1-7.6 (m, 5H).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
225 mL
Type
reactant
Reaction Step One
Yield
49%

Synthesis routes and methods II

Procedure details

1.75 g (0.01 mole) of 3-chloro-4-fluoronitrobenzene and 0.013 mole of phenylboric acid were dissolved in 70 mL of 1,2-dimethoxyethane under argon. Then, 0.5 g (0.0005 mole) of tetrakis(triphenylphosphine)palladium and 13 mL of 2N potassium carbonate solution were added, and the reaction mixture was heated to 80° C. At the end of the reaction, the reaction mixture was poured into 100 mL of ethyl acetate. The organic phase was extracted with dilute sodium hydroxide solution and then dried over magnesium sulfate. The solvent was distilled off from a rotary evaporator, and the residue was purified [by column chromatography] on silica gel using hexane/toluene (10:1) [as the eluent].
Quantity
1.75 g
Type
reactant
Reaction Step One
Quantity
0.013 mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Quantity
13 mL
Type
reactant
Reaction Step Three
Quantity
0.5 g
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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